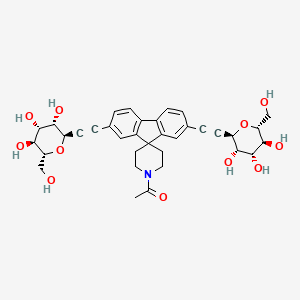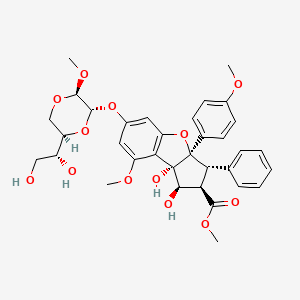![molecular formula C22H29ClF3N3O2 B610899 8-[1-[4-(2,4,5-trifluorophenyl)piperazin-1-yl]propan-2-yl]-8-azaspiro[4.5]decane-7,9-dione;hydrochloride CAS No. 255893-38-0](/img/structure/B610899.png)
8-[1-[4-(2,4,5-trifluorophenyl)piperazin-1-yl]propan-2-yl]-8-azaspiro[4.5]decane-7,9-dione;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-[1-[4-(2,4,5-trifluorophenyl)piperazin-1-yl]propan-2-yl]-8-azaspiro[4.5]decane-7,9-dione;hydrochloride, also known as ®-8-(1-(4-(2,4,5-trifluorophenyl)piperazin-1-yl)propan-2-yl)-8-azaspiro[4.5]decane-7,9-dione hydrochloride, is a selective, orally active α1D-adrenergic receptor antagonist. It has a lower binding affinity for the 5-HT1A receptor, making it a unique compound in its class.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-[1-[4-(2,4,5-trifluorophenyl)piperazin-1-yl]propan-2-yl]-8-azaspiro[45]decane-7,9-dione;hydrochloride involves multiple steps, starting with the preparation of the core azaspirodecane structureThe final step involves the formation of the hydrochloride salt to enhance its solubility and stability.
Industrial Production Methods
Industrial production of 8-[1-[4-(2,4,5-trifluorophenyl)piperazin-1-yl]propan-2-yl]-8-azaspiro[4.5]decane-7,9-dione;hydrochloride typically involves large-scale organic synthesis techniques. These methods ensure high purity and yield, often exceeding 98%. The process includes rigorous quality control measures to maintain consistency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
8-[1-[4-(2,4,5-trifluorophenyl)piperazin-1-yl]propan-2-yl]-8-azaspiro[4.5]decane-7,9-dione;hydrochloride primarily undergoes substitution reactions due to the presence of the piperazine and trifluorophenyl groups. It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include strong acids and bases, oxidizing agents, and reducing agents. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.
Major Products
The major products formed from the reactions of this compound include various substituted derivatives, which can be further analyzed for their pharmacological properties.
Wissenschaftliche Forschungsanwendungen
8-[1-[4-(2,4,5-trifluorophenyl)piperazin-1-yl]propan-2-yl]-8-azaspiro[4.5]decane-7,9-dione;hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a reference compound in the study of adrenergic receptor antagonists.
Biology: Helps in understanding the role of α1D-adrenergic receptors in various physiological processes.
Medicine: Investigated for its potential therapeutic effects in conditions related to adrenergic receptor dysfunction.
Industry: Utilized in the development of new pharmaceuticals targeting adrenergic receptors.
Wirkmechanismus
8-[1-[4-(2,4,5-trifluorophenyl)piperazin-1-yl]propan-2-yl]-8-azaspiro[4.5]decane-7,9-dione;hydrochloride exerts its effects by selectively binding to and inhibiting α1D-adrenergic receptors. This inhibition prevents the usual physiological responses mediated by these receptors, such as vasoconstriction. The compound’s selectivity for α1D-adrenergic receptors over 5-HT1A receptors is due to its unique molecular structure.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
BMY-7378: Another α1D-adrenergic receptor antagonist with a similar structure but different binding affinities.
Prazosin: A non-selective α1-adrenergic receptor antagonist used clinically for hypertension.
Uniqueness
8-[1-[4-(2,4,5-trifluorophenyl)piperazin-1-yl]propan-2-yl]-8-azaspiro[4.5]decane-7,9-dione;hydrochloride stands out due to its high selectivity for α1D-adrenergic receptors and lower affinity for 5-HT1A receptors. This makes it a valuable tool in research focused on adrenergic receptor subtypes.
Eigenschaften
CAS-Nummer |
255893-38-0 |
|---|---|
Molekularformel |
C22H29ClF3N3O2 |
Molekulargewicht |
459.94 |
IUPAC-Name |
8-[1-[4-(2,4,5-trifluorophenyl)piperazin-1-yl]propan-2-yl]-8-azaspiro[4.5]decane-7,9-dione;hydrochloride |
InChI |
InChI=1S/C22H28F3N3O2.ClH/c1-15(28-20(29)12-22(13-21(28)30)4-2-3-5-22)14-26-6-8-27(9-7-26)19-11-17(24)16(23)10-18(19)25;/h10-11,15H,2-9,12-14H2,1H3;1H |
InChI-Schlüssel |
RCZNKGIWVMAQHC-XFULWGLBSA-N |
SMILES |
CC(CN1CCN(CC1)C2=CC(=C(C=C2F)F)F)N3C(=O)CC4(CCCC4)CC3=O.Cl |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO, not in water |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
SNAP-8719; SNAP 8719; SNAP8719. |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



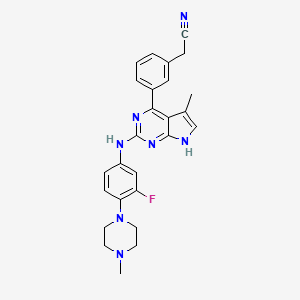
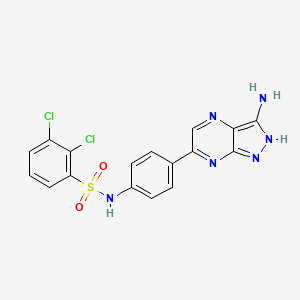
![2-amino-5-[3-(1-ethyl-1H-pyrazol-5-yl)-1H-pyrrolo[2,3-b]pyridin-5-yl]-N,N-dimethylbenzamide](/img/structure/B610819.png)

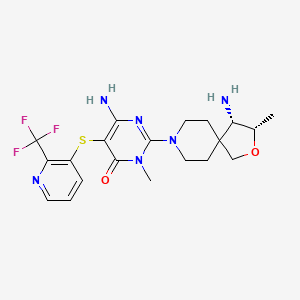

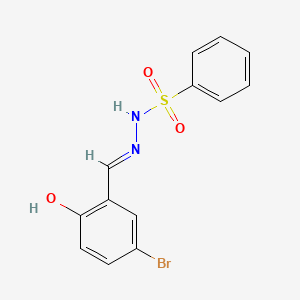
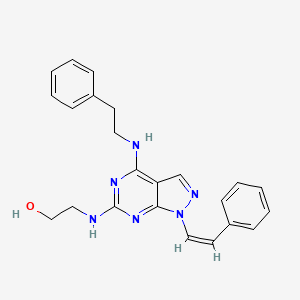
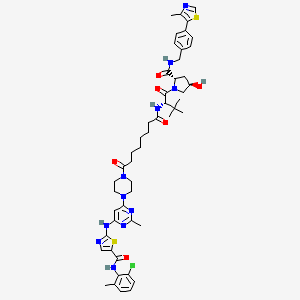
![4-(1H-pyrrolo[2,3-b]pyridin-2-yl)phenol](/img/structure/B610835.png)
